methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate
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Overview
Description
Methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate is a complex organic compound that features a triazolo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate typically involves the following steps:
Formation of the Triazolo-Pyridine Core: This is achieved through the oxidative coupling of 2-aminopyridines with N-tosylhydrazones using iodine as a catalyst.
Sulfonamide Formation: The triazolo-pyridine intermediate is then reacted with sulfonyl chlorides to introduce the sulfonamide group.
Esterification: Finally, the sulfonamide derivative is esterified with methyl bromoacetate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the oxidative coupling step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to its ability to inhibit specific enzymes in the malaria parasite.
Cancer Research: The compound shows promise as a kinase inhibitor, which could be useful in developing treatments for various cancers.
Antibacterial Agents: It has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate involves the inhibition of specific enzymes and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as c-Met kinase, which plays a role in cell proliferation and survival.
Pathway Modulation: By inhibiting these enzymes, the compound can disrupt critical cellular pathways, leading to the death of cancer cells or the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also feature a triazolo core and have shown similar biological activities, such as kinase inhibition and antibacterial properties.
[1,2,4]Triazolo[1,5-a]pyridine Derivatives: These derivatives are structurally similar and have been investigated for their potential in organic light-emitting diodes (OLEDs) and other applications.
Uniqueness
Methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
IUPAC Name |
methyl 2-[N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]-4-propan-2-ylanilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-13(2)15-7-9-16(10-8-15)23(12-18(24)27-4)28(25,26)17-6-5-11-22-14(3)20-21-19(17)22/h5-11,13H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCIFWXTLRBYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC(=O)OC)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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